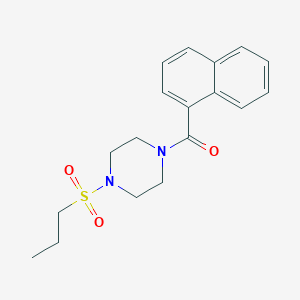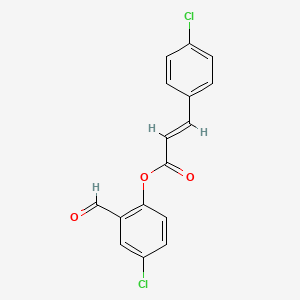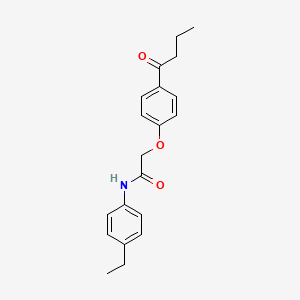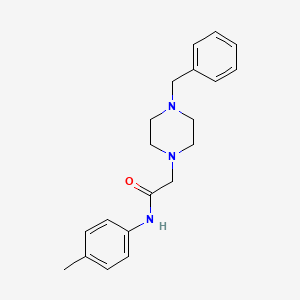
N'-(4-chloro-3-nitrobenzylidene)-2-(4-cyanophenoxy)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-chloro-3-nitrobenzylidene)-2-(4-cyanophenoxy)propanohydrazide is a chemical compound with potential applications in scientific research. It is a hydrazide derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N'-(4-chloro-3-nitrobenzylidene)-2-(4-cyanophenoxy)propanohydrazide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes, such as cyclooxygenase-2 and acetylcholinesterase, which are involved in inflammation and Alzheimer's disease, respectively. It may also induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N'-(4-chloro-3-nitrobenzylidene)-2-(4-cyanophenoxy)propanohydrazide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-(4-chloro-3-nitrobenzylidene)-2-(4-cyanophenoxy)propanohydrazide in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its relatively simple synthesis method. However, a limitation of using this compound is its potential toxicity, which may require careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of N'-(4-chloro-3-nitrobenzylidene)-2-(4-cyanophenoxy)propanohydrazide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to explore its potential as a drug delivery system for other compounds. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of N'-(4-chloro-3-nitrobenzylidene)-2-(4-cyanophenoxy)propanohydrazide has been achieved using different methods, including one-pot synthesis and microwave-assisted synthesis. The one-pot synthesis involves the reaction of 4-chloro-3-nitrobenzaldehyde, 4-cyanophenol, and 2-(propan-2-ylidene)hydrazinecarboxamide in the presence of acetic acid. The microwave-assisted synthesis involves the reaction of 4-chloro-3-nitrobenzaldehyde, 4-cyanophenol, and 2-(propan-2-ylidene)hydrazinecarboxamide in the presence of ethanol and a catalytic amount of p-toluenesulfonic acid under microwave irradiation.
Aplicaciones Científicas De Investigación
N'-(4-chloro-3-nitrobenzylidene)-2-(4-cyanophenoxy)propanohydrazide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been investigated for its potential as a therapeutic agent for Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(4-cyanophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O4/c1-11(26-14-5-2-12(9-19)3-6-14)17(23)21-20-10-13-4-7-15(18)16(8-13)22(24)25/h2-8,10-11H,1H3,(H,21,23)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJZRCDRWCRYMQ-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=C(C=C1)Cl)[N+](=O)[O-])OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=C(C=C1)Cl)[N+](=O)[O-])OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-cyanophenoxy)propanehydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-[(2-chlorobenzyl)thio]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5762648.png)

![1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5762690.png)
![methyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B5762692.png)


![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5762721.png)



![3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5762755.png)

![4-[2-(3,4-dichlorobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 3-methyl-4-nitrobenzoate](/img/structure/B5762771.png)
![1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5762775.png)